3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol is an organic compound with the molecular formula C₁₇H₂₁NO and a molecular weight of 255.355 g/mol This compound is characterized by a phenol group attached to a 2-[methyl(2-phenylethyl)amino]ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol typically involves the reaction of 3-hydroxyphenylacetic acid with N-methyl-beta-phenylethylamine . The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity. The reaction conditions may include temperatures ranging from 50°C to 100°C and reaction times of several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, automated control systems, and purification techniques such as distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, and nitrating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenols.
Scientific Research Applications
3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminoethyl group can interact with receptors and enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 3-[2-[methyl(phenethyl)amino]ethyl]
- 3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both phenol and aminoethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
52059-51-5 |
---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
3-[2-[methyl(2-phenylethyl)amino]ethyl]phenol |
InChI |
InChI=1S/C17H21NO/c1-18(12-10-15-6-3-2-4-7-15)13-11-16-8-5-9-17(19)14-16/h2-9,14,19H,10-13H2,1H3 |
InChI Key |
VCHIOGRQRSQFIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.